Si–Co Bond Dissociation Energy: Cl3SiCo(CO)4 vs. Co(CO)4CCl3 by DFT and UPS
The Co–Si bond dissociation energy in Cl3SiCo(CO)4 was calculated by density functional theory (DFT) at 317.7 kJ mol⁻¹, substantially exceeding the Co–C bond dissociation energy of 222.2 kJ mol⁻¹ in the isostructural analog Co(CO)4CCl3 [1]. This 95.5 kJ mol⁻¹ difference, interpreted from He I ultraviolet photoelectron spectra (UPS) measurements, indicates that the Cl3Si– ligand forms a thermodynamically stronger bond to the Co(CO)4 fragment than a trichloromethyl ligand, consistent with d→d π-bonding contributions unique to the Si–Co linkage [1].
| Evidence Dimension | Bond dissociation energy (Co–Si vs. Co–C) |
|---|---|
| Target Compound Data | Co–Si bond dissociation energy = 317.7 kJ mol⁻¹ (Cl3SiCo(CO)4) |
| Comparator Or Baseline | Co–C bond dissociation energy = 222.2 kJ mol⁻¹ (Co(CO)4CCl3) |
| Quantified Difference | Δ = +95.5 kJ mol⁻¹ (43% higher for Co–Si) |
| Conditions | DFT calculations correlated with He I UPS experimental data; gas-phase molecular species |
Why This Matters
A stronger Si–Co bond translates into higher thermal stability during vapor-phase transport and wider CVD processing windows before premature decomposition, directly influencing film purity and deposition reproducibility for procurement decisions.
- [1] Huang, H.; Wang, L. S.; Wu, J.; Li, Q. UPS Study of Compounds with Metal−Silicon Bonds: M(CO)nSiCl3 (M = Co, Mn; n = 4, 5) and Fe(CO)4(SiCl3)2. Organometallics 1997, 16 (9), 1867–1873. DOI: 10.1021/om960692t. View Source
